Difenopenten-ethyl
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Overview
Description
Difenopenten-ethyl is a synthetic herbicide that was primarily used to control grass weeds in various crops such as cereals, soybeans, corn, and ornamentals . It is a chiral molecule and is often used in its racemic form . The compound is known for its selective action, being rapidly absorbed through the roots and leaf surfaces of plants .
Preparation Methods
The synthesis of difenopenten-ethyl involves the esterification of 2-pentenoic acid with ethanol in the presence of a catalyst . The reaction typically requires heating and the use of a dehydrating agent to drive the reaction to completion . Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Difenopenten-ethyl undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds, although this is less common.
Substitution: Electrophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction and the conditions used.
Scientific Research Applications
Difenopenten-ethyl has been used in various scientific research applications:
Mechanism of Action
Difenopenten-ethyl exerts its herbicidal effects by being rapidly absorbed through the roots and leaf surfaces of plants . It disrupts the normal metabolic processes within the plant cells, leading to the death of the targeted weeds.
Comparison with Similar Compounds
Difenopenten-ethyl is similar to other phenoxy herbicides such as 2,4-D and MCPA . it is unique in its specific action on grass weeds and its rapid absorption characteristics . Other similar compounds include:
2,4-D: A widely used herbicide that controls broadleaf weeds.
MCPA: Another phenoxy herbicide used for broadleaf weed control.
Dalapon: Used for controlling perennial grasses.
This compound stands out due to its selective action and rapid absorption, making it particularly effective for certain agricultural applications .
Properties
CAS No. |
71101-05-8 |
---|---|
Molecular Formula |
C20H19F3O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl (E)-4-[4-[4-(trifluoromethyl)phenoxy]phenoxy]pent-2-enoate |
InChI |
InChI=1S/C20H19F3O4/c1-3-25-19(24)13-4-14(2)26-16-9-11-18(12-10-16)27-17-7-5-15(6-8-17)20(21,22)23/h4-14H,3H2,1-2H3/b13-4+ |
InChI Key |
NEHGWVYDSJWTJK-YIXHJXPBSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C=CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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